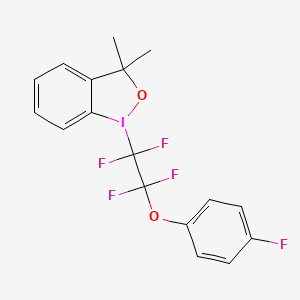

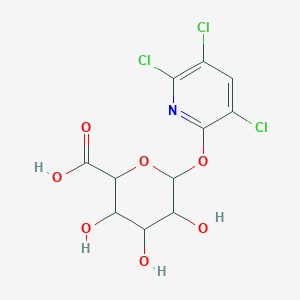

CHLORPYRIFOS_met012

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorpyrifos_met012 is a broad-spectrum chlorinated organophosphate insecticide, nematicide, and acaricide used for pest control on various crops, lawns, and ornamental plants . It is a degradable compound, and despite its high toxicity, it has been increasingly used worldwide since its introduction in 1965 . This compound is known for its effectiveness in controlling a wide range of pests, making it a popular choice in agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chlorpyrifos_met012 is synthesized through a multi-step process involving the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate . The reaction conditions typically involve the use of solvents such as toluene and catalysts like triethylamine to facilitate the reaction . The final product is purified through distillation and recrystallization to obtain high-purity this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis . The process is optimized for high yield and purity, with strict quality control measures in place to ensure the final product meets regulatory standards . The production process also includes steps for the safe handling and disposal of hazardous by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Chlorpyrifos_met012 undergoes various chemical reactions, including oxidation, hydrolysis, and photodegradation . These reactions are essential for its degradation in the environment and its effectiveness as a pesticide .

Common Reagents and Conditions

Oxidation: This compound reacts with singlet oxygen to form oxone compounds and radicals.

Hydrolysis: In aqueous environments, this compound hydrolyzes to form 3,5,6-trichloro-2-pyridinol (TCP) and diethyl thiophosphate.

Photodegradation: Exposure to UV light leads to the breakdown of this compound into various degradation products.

Major Products Formed

The major products formed from the degradation of this compound include 3,5,6-trichloro-2-pyridinol (TCP), oxone compounds, and various radicals . These products are less toxic than the parent compound and are further degraded by microbial activity in the environment .

Applications De Recherche Scientifique

Chlorpyrifos_met012 has a wide range of scientific research applications:

Mécanisme D'action

Chlorpyrifos_met012 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system . This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission and ultimately resulting in the paralysis and death of the target pests . Additionally, this compound has been shown to interact with estrogen receptors, potentially disrupting endocrine signaling in non-target organisms .

Comparaison Avec Des Composés Similaires

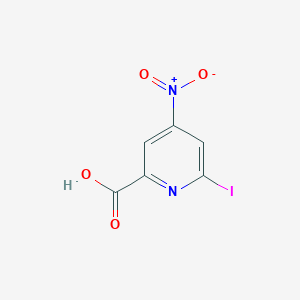

Chlorpyrifos_met012 is similar to other organophosphate pesticides such as chlorpyrifos-oxon (CPYO), des-ethyl chlorpyrifos (DEC), and 3,5,6-trichloro-2-pyridinol (TCP) . it is unique in its broad-spectrum effectiveness and its ability to degrade into less toxic products . The similar compounds listed are:

- Chlorpyrifos-oxon (CPYO)

- Des-ethyl chlorpyrifos (DEC)

- 3,5,6-trichloro-2-pyridinol (TCP)

This compound stands out due to its high efficacy in pest control and its relatively rapid degradation in the environment compared to other organophosphates .

Propriétés

IUPAC Name |

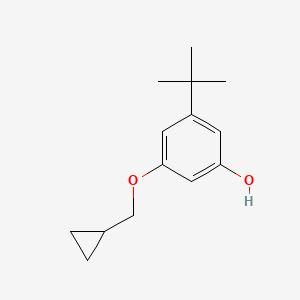

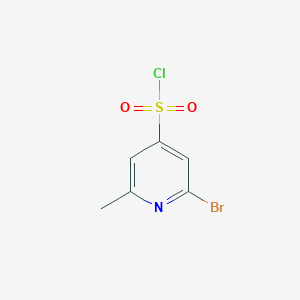

3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPKXSPRDJUGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

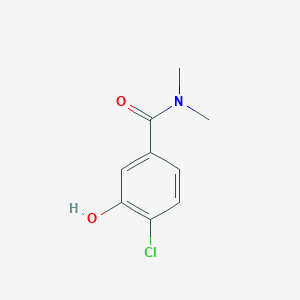

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)